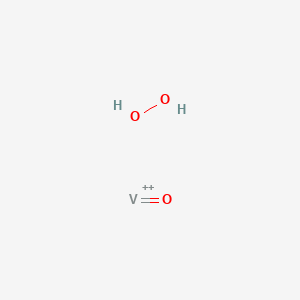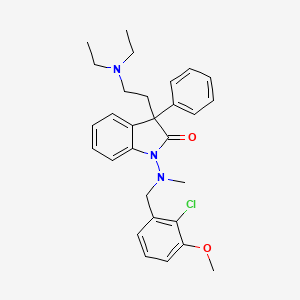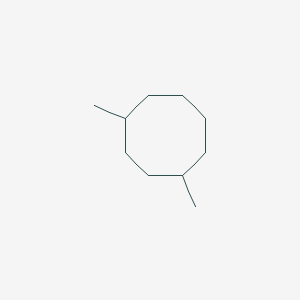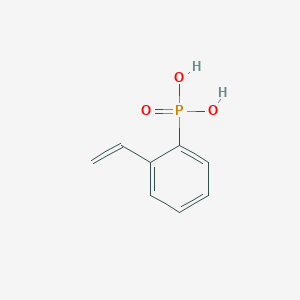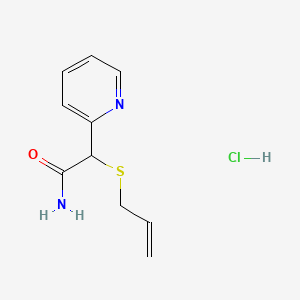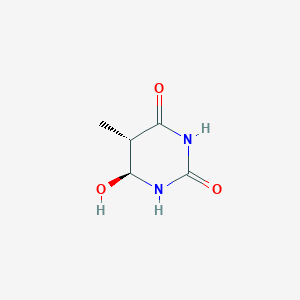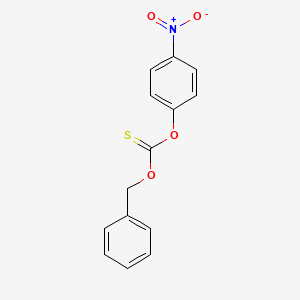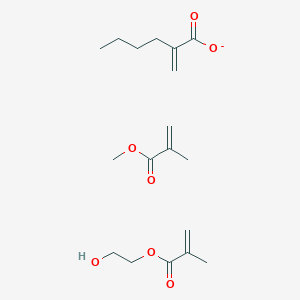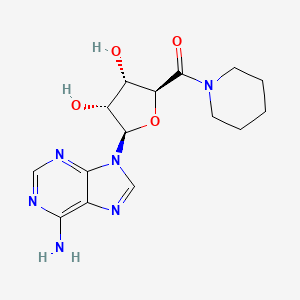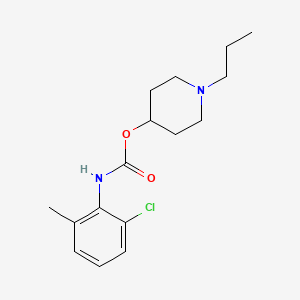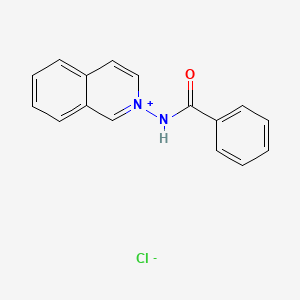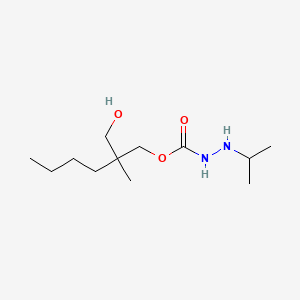
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is a chemical compound with the molecular formula C12H25NO3 It is a derivative of 2-butyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate typically involves the reaction of 2-butyl-2-methyl-1,3-propanediol with isopropylamine and a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar chemical properties but different applications.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound used in the production of polyesters and other polymers.
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Uniqueness
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
25649-04-1 |
|---|---|
Formule moléculaire |
C12H26N2O3 |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylhexyl] N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-5-6-7-12(4,8-15)9-17-11(16)14-13-10(2)3/h10,13,15H,5-9H2,1-4H3,(H,14,16) |
Clé InChI |
WUAAJHKTLJWUPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CO)COC(=O)NNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


